

Application Notes and Protocols for the Derivatization of 4-Guanidinobenzoic Acid

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Compound of Interest

Compound Name: 4-Guanidinobenzoic acid

Cat. No.: B092259

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid is a versatile molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Its guanidinium group allows it to mimic the side chain of arginine, a key amino acid recognized by the active site of many serine proteases. This makes **4-guanidinobenzoic acid** a valuable scaffold for the design of potent and selective enzyme inhibitors.[2][4] Derivatization of the carboxylic acid moiety of **4-guanidinobenzoic acid** into esters and amides provides a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors, leading to the development of novel therapeutics for a range of diseases, including pancreatitis, and as potential anticoagulants.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis of **4-guanidinobenzoic acid** derivatives. It is intended to serve as a comprehensive guide for researchers and scientists involved in the design and synthesis of enzyme inhibitors and other bioactive molecules.

Derivatization Strategies

The primary site for derivatization on **4-guanidinobenzoic acid** is the carboxylic acid group. The two most common and effective strategies for its modification are esterification and

amidation. These reactions allow for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's properties.

Esterification: The conversion of the carboxylic acid to an ester can alter the compound's polarity, solubility, and cell permeability. Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common method.[7][8] Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride, which then readily reacts with an alcohol.[5]

Amidation: The formation of an amide bond by coupling the carboxylic acid with an amine introduces a functional group that can participate in hydrogen bonding and other interactions within a biological target. This is often achieved using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by first converting the carboxylic acid to a more reactive species like an acyl chloride.[3][9][10]

Applications of 4-Guanidinobenzoic Acid Derivatives

Derivatives of **4-guanidinobenzoic acid** are primarily explored as inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes.[4][11][12] By targeting specific proteases, these derivatives have therapeutic potential in various areas:

- **Anticoagulation:** Inhibition of proteases in the coagulation cascade, such as thrombin and Factor Xa.
- **Anti-inflammatory:** Targeting proteases involved in inflammatory signaling.
- **Antiviral:** Some viruses rely on host or viral proteases for their replication cycle.[12]
- **Oncology:** Inhibition of proteases that play a role in tumor progression and metastasis.[4]

The inhibitory activity of these derivatives is often assessed using in vitro enzyme assays to determine parameters like the half-maximal inhibitory concentration (IC₅₀).[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Guanidinobenzoyl Chloride Hydrochloride (Intermediate)

This protocol describes the conversion of **4-guanidinobenzoic acid** to its acyl chloride, a reactive intermediate for subsequent esterification and amidation reactions.^[5]

Materials:

- **4-Guanidinobenzoic acid** hydrochloride
- Thionyl chloride (SOCl₂)
- Pyridine (optional, as a solvent)
- Anhydrous reaction vessel with a reflux condenser and a gas outlet to a trap
- Magnetic stirrer and heating mantle

Procedure:

- In a fume hood, add **4-guanidinobenzoic acid** hydrochloride to an anhydrous reaction vessel.
- Carefully add an excess of thionyl chloride to the vessel.
- Heat the mixture to reflux for approximately 30 minutes to 2 hours, or until the reaction is complete (monitored by the cessation of gas evolution).^[5]
- After cooling, the excess thionyl chloride is removed under reduced pressure to yield the crude 4-guanidinobenzoyl chloride hydrochloride.
- This intermediate is highly reactive and is typically used immediately in the next step without further purification.

Protocol 2: Esterification of 4-Guanidinobenzoic Acid

This protocol details the synthesis of a **4-guanidinobenzoic acid** ester via the acyl chloride intermediate.

Materials:

- 4-Guanidinobenzoyl chloride hydrochloride (from Protocol 1)
- The desired alcohol (e.g., methanol, ethanol, or a more complex phenol)
- Anhydrous pyridine or another suitable base (e.g., triethylamine)
- Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
- Magnetic stirrer
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- Dissolve the desired alcohol in an anhydrous solvent in a reaction vessel.
- Add the base (e.g., pyridine) to the solution.
- Slowly add the freshly prepared 4-guanidinobenzoyl chloride hydrochloride to the stirred solution at room temperature.
- Stir the reaction mixture at room temperature for 2-16 hours.^{[5][13]} Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of sodium bicarbonate to neutralize any remaining acid and to precipitate the product.^[5]
- The crude product is then collected by filtration, washed with water and a suitable organic solvent like acetone, and dried.^[5]
- If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 3: Amidation of 4-Guanidinobenzoic Acid

This protocol describes the synthesis of a **4-guanidinobenzoic acid** amide using a carbodiimide coupling agent.^[3]

Materials:

- **4-Guanidinobenzoic acid** hydrochloride
- The desired amine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
- A suitable base (e.g., pyridine, N,N-Diisopropylethylamine (DIPEA))
- Anhydrous solvent (e.g., pyridine, dimethylformamide (DMF))
- Magnetic stirrer

Procedure:

- Dissolve **4-guanidinobenzoic acid** hydrochloride, the desired amine, and the base in the anhydrous solvent in a reaction vessel.
- Add EDC hydrochloride to the stirred solution.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, the solvent is typically removed under reduced pressure.
- The residue is then worked up by adding water and a base (e.g., sodium hydroxide solution) to precipitate the free guanidine derivative.^[3]
- The solid product is collected by filtration, washed with water, and dried.
- Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Yields of 4-Guanidinobenzoic Acid Derivatives

Derivative Type	R Group	Reaction Method	Yield (%)	Reference
Ester	4-methoxycarbonyl-phenyl	EDC coupling	48%	[3]
Amide	Glycine tert-butyl ester	Amidation with 4-carbamimidamidobenzoyl chloride	Not specified	[9]
Ester	N,N-dimethylcarbamoylmethyl-p-hydroxyphenylpropionate	Acyl chloride	Not specified	[5]

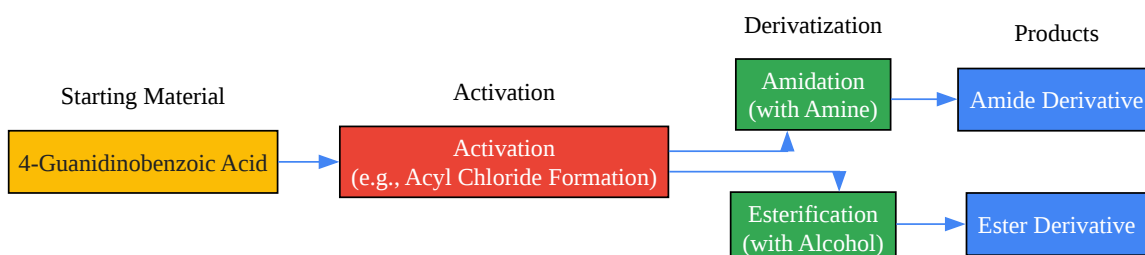
Table 2: Representative Analytical Data for 4-Guanidinobenzoic Acid Hydrochloride

Analytical Method	Data	Reference
¹ H NMR (DMSO-d ₆)	Aromatic protons and protons of the guanidinium group can be observed. Specific shifts are available in spectral databases.	[14] [15]
¹³ C NMR	Signals for the carboxyl carbon, aromatic carbons, and the guanidinium carbon can be identified.	[15]
IR	Characteristic peaks for N-H stretching (guanidinium), C=O stretching (carboxylic acid), and aromatic C-H and C=C bonds are expected.	[14]
Mass Spec	The molecular ion peak corresponding to the chemical formula C ₈ H ₉ N ₃ O ₂ can be observed.	[14]

Table 3: Biological Activity of Selected 4-Guanidinobenzoic Acid Derivatives

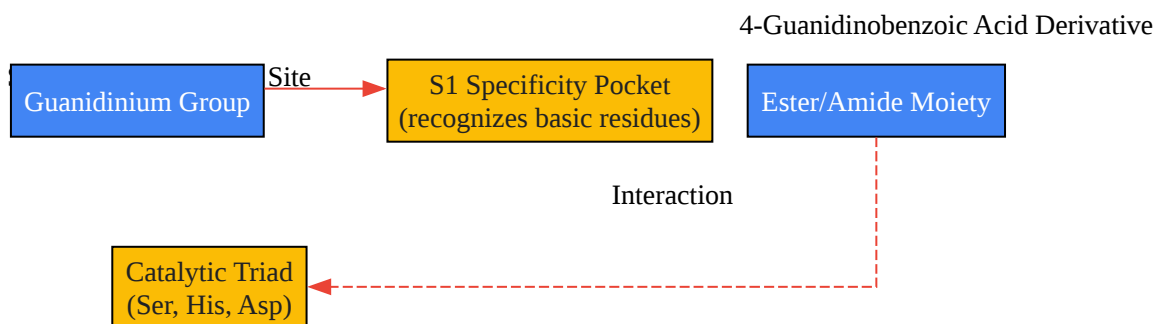
Derivative	Target Enzyme	IC ₅₀ (nM)	Reference
Aspartic acid derivative (2a)	Human Enteropeptidase	5-fold enhancement in IC ₅₀ (initial) compared to glycine analog	[9]
Asparagine derivative (2b)	Human Enteropeptidase	Slight improvement in initial inhibitory activity compared to glycine analog	[9]
Glutamic acid derivative (2c)	Human Enteropeptidase	Increase in enteropeptidase inhibitory activity compared to glycine analog	[9]
N,N-disubstituted carbamoylmethyl-p-(p-guanidinobenzoyloxy) phenylalkanoates	Plasmin	Potent inhibition at low concentrations	[5]
N,N-disubstituted carbamoylmethyl-p-(p-guanidinobenzoyloxy) phenylalkanoates	Trypsin	Potent inhibition at low concentrations	[5]

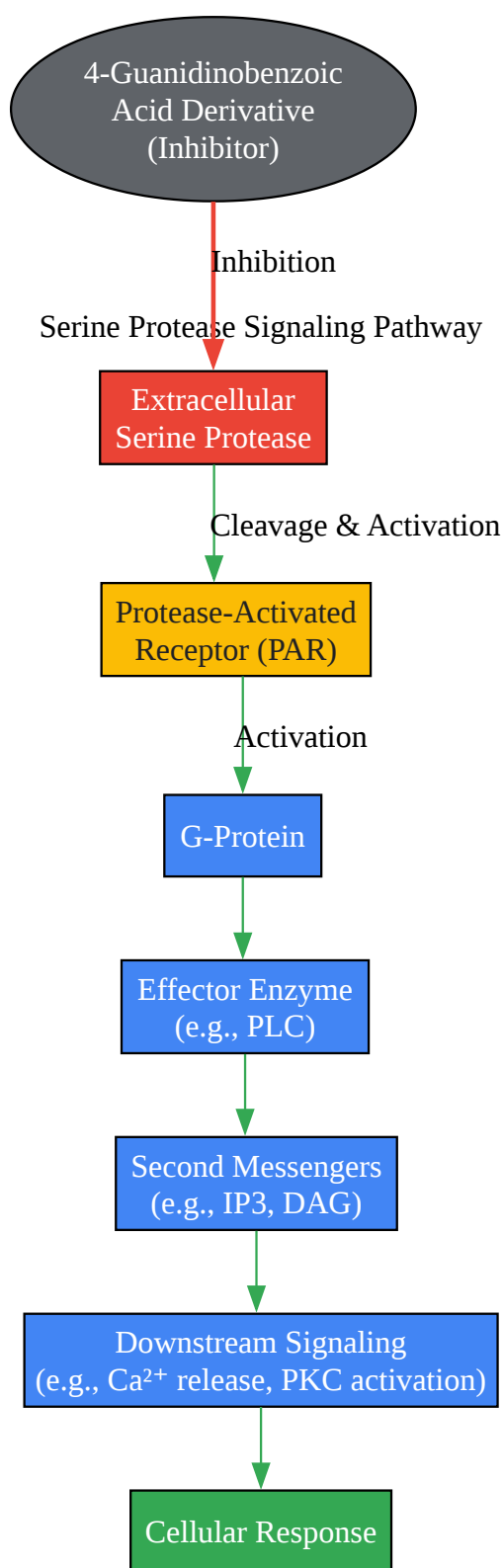
Visualizations



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Caption: General workflow for the derivatization of **4-Guanidinobenzoic acid**.





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